molecular formula C18H22N2O6S2 B2502478 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946215-40-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2502478
CAS No.: 946215-40-3
M. Wt: 426.5
InChI Key: ZMQLXFNTZLDYSZ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research, featuring a unique molecular architecture that combines a sulfonamide moiety with a 1,1-dioxidoisothiazolidine group. The structural features of this compound, particularly the sulfonamide group, are commonly found in molecules that exhibit potent biological activity and are known to facilitate target binding in various biochemical contexts. For instance, structurally related sulfonamide-containing compounds have been identified as modulators of key enzymatic pathways, such as cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle . Other research on similar compounds highlights their potential as selective agonists for adrenoceptor subtypes, demonstrating the ability to mobilize intracellular calcium stores and serve as valuable pharmacological tools for receptor characterization . The presence of the 1,1-dioxidoisothiazolidine motif, as seen in other research compounds, further enhances the molecular diversity and potential protein-binding characteristics of this scaffold . This reagent provides researchers with a sophisticated building block for probing enzyme mechanisms, investigating receptor-ligand interactions, and developing new chemical probes for cell signaling studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)15-7-8-17(25-2)18(12-15)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLXFNTZLDYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 350.39 g/mol. Its structure includes:

  • Dioxidoisothiazolidine ring : This moiety may play a role in the compound's reactivity and interaction with biological targets.
  • 3,4-Dimethoxybenzenesulfonamide group : This part of the molecule is known for potential interactions with various enzymes and receptors.

Biological Activity

Currently, there is a significant gap in the literature regarding the specific biological activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. The absence of studies means that its mechanism of action remains largely unexplored. However, potential areas for investigation include:

  • Enzyme Inhibition : Preliminary data suggest that compounds with similar structural features may interact with enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : The sulfonamide group is known for its ability to interact with various receptors, potentially influencing cellular responses.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological effects.

Compound NameCAS NumberKey Features
N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide73664-32-1Known for receptor interactions and biological activity.
N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidineExperimentalExhibits unique pharmacological properties distinct from acetamides.
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide941975-30-0Potential applications in medicinal chemistry due to its complex structure.

Case Studies

While specific case studies on this compound are lacking, related compounds have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds containing dioxidoisothiazolidine moieties have been investigated for their potential to inhibit tumor growth through enzyme inhibition.
  • Anti-inflammatory Effects : Similar sulfonamide compounds have demonstrated anti-inflammatory properties by modulating cytokine production.

Future Directions for Research

Given the current lack of data on this compound, future research should focus on:

  • Synthesis and Characterization : Developing synthetic routes to obtain the compound in pure form for further testing.
  • Biological Testing : Conducting assays to evaluate its effects on various cell lines and biological systems.
  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with enzymes and receptors.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

  • Step 1: Use a multi-step approach starting with the condensation of isothiazolidine derivatives with sulfonamide precursors under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Step 2: Optimize reaction parameters:
  • Temperature: Maintain 60–80°C for nucleophilic substitution steps to balance reactivity and side-product formation .

  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

  • Base: Triethylamine or pyridine to neutralize HCl byproducts during sulfonamide bond formation .

    • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

    Key Parameters Table:

    StepParameterOptimal RangePurpose
    1AtmosphereNitrogenPrevents oxidation of dioxidoisothiazolidinyl group
    2Temperature60–80°CBalances reaction rate and selectivity
    3SolventDMF/DMSOEnhances intermediate solubility

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the sulfonamide region) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure .
  • X-ray Crystallography: Employ SHELXL (via the SHELX suite) for refinement. Key steps:
  • Collect high-resolution data (≤ 1.0 Å) to resolve steric effects from the methylphenyl group .

  • Validate hydrogen bonding between the sulfonamide group and adjacent methoxy substituents .

    Example Crystallographic Data Table:

    ParameterValueSignificance
    Space GroupP21_1/cCommon for sulfonamides with asymmetric units
    R-factor< 0.05Indicates high refinement accuracy
    H-bond Length2.8–3.0 ÅConfirms intermolecular interactions

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence antimicrobial activity?

Methodological Answer:

  • Step 1: Synthesize analogs with variations in substituents (e.g., -Cl, -OCH3_3, -CH3_3) at positions 2, 3, and 5 of the phenyl ring .
  • Step 2: Evaluate activity via:
  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • Enzyme Inhibition: Measure inhibition of dihydropteroate synthase (DHPS), a folic acid biosynthesis enzyme .

    • Step 3: Correlate electronic effects (Hammett σ values) of substituents with bioactivity. For example:
  • Electron-withdrawing groups (e.g., -Cl) enhance DHPS binding via increased electrophilicity .

  • Methoxy groups improve membrane permeability due to lipophilicity .

    SAR Findings Table:

    Substituent (Position)MIC (µg/mL) S. aureusDHPS Inhibition (%)
    -OCH3_3 (3,4)1.292
    -Cl (4)0.898
    -CH3_3 (2)2.585

Q. How should researchers resolve contradictions in reported biological activity data across similar sulfonamides?

Methodological Answer:

  • Step 1: Conduct meta-analysis of existing datasets (e.g., PubChem, crystallographic databases) to identify variability in experimental conditions (e.g., pH, assay temperature) .
  • Step 2: Replicate studies under standardized protocols:
  • Use identical bacterial strains (ATCC standards) and growth media .

  • Control for solvent effects (e.g., DMSO concentration ≤ 1% v/v) .

    • Step 3: Apply computational modeling (e.g., molecular docking) to reconcile divergent results. For example:
  • Compare binding affinities of sulfonamide derivatives to DHPS using AutoDock Vina .

  • Validate with in vitro enzyme kinetics (e.g., KiK_i measurements) .

    Case Study:

    • Contradiction: A 2024 study reported 10-fold higher MIC values than a 2025 study.
    • Resolution: Meta-analysis revealed differences in bacterial culturing pH (7.4 vs. 6.8), altering protonation states of the sulfonamide group and DHPS binding .

Q. What advanced strategies can elucidate non-folic acid pathways for this compound's bioactivity?

Methodological Answer:

  • Step 1: Perform transcriptomic profiling (RNA-seq) on treated bacterial cells to identify differentially expressed genes outside folic acid pathways .
  • Step 2: Use CRISPR-Cas9 knockouts to validate novel targets (e.g., efflux pump genes or stress-response regulators) .
  • Step 3: Investigate off-target effects via proteomic screening (e.g., affinity purification-mass spectrometry) .

Example Finding:

  • In P. aeruginosa, the compound upregulated mexAB-oprM efflux pump genes, suggesting a secondary resistance mechanism .

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